molecular formula C8H6FNO2S B11941846 3-Amino-5-ethynylbenzenesulfonylfluoride

3-Amino-5-ethynylbenzenesulfonylfluoride

Cat. No.: B11941846
M. Wt: 199.20 g/mol
InChI Key: CMIUQLJKNFRSJU-UHFFFAOYSA-N
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Description

3-Amino-5-ethynylbenzenesulfonylfluoride is a chemical compound with the molecular formula C8H6FNO2S. It is known for its unique structure, which includes an aryl sulfonyl fluoride group, an alkyne tag, and an amine synthetic handle.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-ethynylbenzenesulfonylfluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-Amino-5-ethynylbenzenesulfonylfluoride is widely used in scientific research due to its versatility and unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the development of chemical probes for studying biological processes.

    Medicine: Potential use in drug discovery and development due to its ability to modify biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-5-ethynylbenzenesulfonylfluoride involves its ability to covalently modify biological targets through its sulfonyl fluoride group. This modification can affect the function of proteins and other biomolecules, making it useful for studying molecular pathways and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Amino-5-ethynylbenzenesulfonylfluoride include:

Uniqueness

What sets this compound apart from these similar compounds is its trifunctional nature, which includes an aryl sulfonyl fluoride group, an alkyne tag, and an amine synthetic handle. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable tool in scientific research .

Properties

Molecular Formula

C8H6FNO2S

Molecular Weight

199.20 g/mol

IUPAC Name

3-amino-5-ethynylbenzenesulfonyl fluoride

InChI

InChI=1S/C8H6FNO2S/c1-2-6-3-7(10)5-8(4-6)13(9,11)12/h1,3-5H,10H2

InChI Key

CMIUQLJKNFRSJU-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC(=C1)S(=O)(=O)F)N

Origin of Product

United States

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